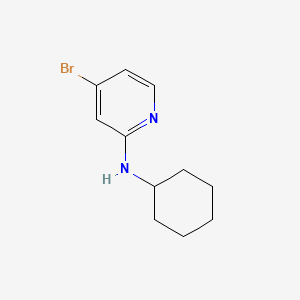

4-Bromo-N-cyclohexylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMGKFCQUAJFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682491 | |

| Record name | 4-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262293-75-3 | |

| Record name | 4-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine

This guide provides an in-depth exploration of a robust and regioselective synthetic pathway to 4-Bromo-N-cyclohexylpyridin-2-amine, a valuable intermediate in medicinal chemistry and drug discovery.[1] The synthesis of this molecule is of significant interest due to its application as a building block for various therapeutic agents, particularly kinase inhibitors.[1] This document will delve into the strategic considerations for the synthesis, a detailed experimental protocol, and the underlying mechanistic principles that ensure a successful and high-yielding reaction.

Strategic Approach to the Synthesis

The synthesis of this compound necessitates the selective formation of a carbon-nitrogen bond at the C-2 position of a pyridine ring, while retaining a bromine atom at the C-4 position. The most logical and efficient approach involves the reaction of a suitable di-substituted pyridine precursor with cyclohexylamine. The key challenge lies in achieving the desired regioselectivity.

Two primary synthetic strategies are considered for this transformation:

-

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.[2][3] In a di-halosubstituted pyridine, such as 2,4-dibromopyridine, the C-2 position is generally more activated towards nucleophilic attack than the C-4 position due to the inductive electron-withdrawing effect of the nitrogen atom and the ability to stabilize the negative charge in the Meisenheimer intermediate on the electronegative nitrogen atom.[2][3]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][5] It offers a broad substrate scope and often proceeds under milder conditions than traditional SNA_r reactions.[4] The regioselectivity in the Buchwald-Hartwig amination of di-halopyridines can be controlled by the choice of palladium catalyst, ligand, and reaction conditions.

For the synthesis of this compound, a regioselective monosubstitution on 2,4-dibromopyridine is the most direct route. The higher reactivity of the C-2 position in pyridines towards nucleophilic attack makes a selective reaction at this position feasible.[2][3][6] Therefore, this guide will focus on a method that leverages this inherent reactivity, which can be achieved through either a thermal SNA_r or a carefully controlled Buchwald-Hartwig amination. The latter is often preferred for its higher efficiency and functional group tolerance.[7]

Visualizing the Synthetic Pathway

The proposed synthetic pathway for this compound is depicted below. This transformation can be achieved via a palladium-catalyzed Buchwald-Hartwig amination, which offers excellent control over regioselectivity.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2,4-dibromopyridine and cyclohexylamine using a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,4-Dibromopyridine | 236.88 | 10.0 | 2.37 g |

| Cyclohexylamine | 99.17 | 12.0 | 1.19 g (1.37 mL) |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 (1 mol%) | 22.5 mg |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.2 (2 mol%) | 95.3 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |

| Toluene (anhydrous) | - | - | 50 mL |

Procedure:

-

Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

-

Addition of Reactants: Under a positive pressure of the inert gas, add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes. Then, add 2,4-dibromopyridine (2.37 g, 10.0 mmol) followed by cyclohexylamine (1.37 mL, 12.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The success of this synthesis hinges on the catalytic cycle of the Buchwald-Hartwig amination.[4][5] The key steps are outlined below:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 2,4-dibromopyridine to form a Pd(II) complex. This step is often rate-determining.

-

Amine Coordination and Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, followed by deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product, this compound, and regenerates the active Pd(0) catalyst.[4][5]

The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the final reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.[8]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic peaks for the cyclohexyl and substituted pyridine moieties.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final compound.

Safety Considerations

-

2,4-Dibromopyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Cyclohexylamine: Is a corrosive and flammable liquid. Handle with care, avoiding contact with skin and eyes.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Sodium tert-butoxide: Is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry environment and avoid contact with skin.

-

Toluene: Is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a reliable and efficient synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The key to this synthesis is the regioselective monosubstitution of 2,4-dibromopyridine, which is achieved through careful selection of the catalyst, ligand, and reaction conditions. The provided protocol is a robust starting point for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important building block for further molecular exploration.

References

- Vertex AI Search. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Benchchem. (n.d.). This compound | 1262293-75-3.

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Novasyn Organics. (n.d.). CAS 1262293-75-3 | this compound.

- ResearchGate. (2025). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.

- YouTube. (2019). nucleophilic aromatic substitutions.

- ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.

- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ChemBK. (n.d.). (4-Bromo-pyrimidin-2-yl)-cyclohexyl-amine.

- BLD Pharm. (n.d.). 1262293-75-3|this compound.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- PubMed Central. (n.d.). N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine.

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-cyclohexylpyridin-3-amine.

- Sigma-Aldrich. (n.d.). This compound | 1262293-75-3.

- ResearchGate. (2025). (PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1.

- Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.

- NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

- Benchchem. (n.d.). Application Notes and Protocols for N-Cyclohexylpyridin-3-amine Derivatives in Catalysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-N-cyclohexylpyridin-2-amine chemical properties

An In-depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine

Introduction and Molecular Overview

This compound is a substituted aminopyridine that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a pyridine core, a bromine atom, and a cyclohexylamino group, provides multiple reactive sites, making it a versatile intermediate for the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The interplay between the electron-donating amino group and the electron-withdrawing, yet reactive, bromine atom on the pyridine ring dictates its unique chemical behavior. This guide offers a comprehensive examination of its physicochemical properties, synthesis, spectroscopic signature, reactivity, and safe handling protocols, designed for researchers and drug development professionals.

Caption: Generalized workflow for Buchwald-Hartwig amination synthesis. [1]

Experimental Protocol (Illustrative)

This protocol is a representative example based on established methods for similar transformations and should be optimized for specific laboratory conditions. [1]

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 2,4-dibromopyridine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe, followed by cyclohexylamine (1.1 eq).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its characteristic spectral properties can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will likely be a doublet, the proton at C3 a doublet of doublets, and the proton at C6 a doublet. Cyclohexyl Protons: A series of complex, overlapping multiplets in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (CH-N) will be the most downfield. Amine Proton (N-H): A broad singlet, which may appear over a wide chemical shift range and will disappear upon D₂O exchange. [2] |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group (C2) will be significantly upfield, while the carbon attached to the bromine (C4) will be downfield. Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 20-60 ppm). |

| IR Spectroscopy | N-H Stretch: A single, sharp to moderately broad band around 3350-3310 cm⁻¹ for the secondary amine. [3][4]C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches just above 3000 cm⁻¹. N-H Bend: A band in the 1650-1580 cm⁻¹ region. [3]C-N Stretch: A strong band in the 1335-1250 cm⁻¹ range, characteristic of aromatic amines. [3]C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2). [5]Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclohexyl group and bromine. |

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of its substituents. The cyclohexylamino group at the C2 position is a strong electron-donating group, activating the pyridine ring towards electrophilic substitution. Conversely, the C-Br bond at the C4 position is a prime site for metal-catalyzed cross-coupling reactions.

Reactivity Profile

-

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the C2-amino group directs incoming electrophiles primarily to the C3 and C5 positions. The 2-aminopyridine scaffold is significantly more reactive towards electrophiles than pyridine itself. [1]* Cross-Coupling Reactions: The C4-bromo substituent can readily participate in a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based functional groups at this position.

-

Nucleophilicity: The exocyclic amino nitrogen is nucleophilic and can be further alkylated or acylated. However, its lone pair participation in resonance with the pyridine ring makes it less nucleophilic than the exocyclic nitrogen of its 3-amino isomer. [1]The pyridine ring nitrogen's basicity is enhanced by the electron-donating C2-amino group.

Caption: Key reactivity sites on the this compound scaffold.

Applications in Research and Development

As a bifunctional building block, this compound is a valuable starting material for constructing more complex molecular architectures. Its primary application lies in the synthesis of novel compounds for:

-

Pharmaceuticals: The aminopyridine motif is a common feature in many biologically active compounds. The ability to functionalize both the C4 position (via cross-coupling) and the amino group allows for the creation of diverse libraries of compounds for screening as potential drug candidates.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides, fungicides, and insecticides often relies on heterocyclic scaffolds that can be readily modified. [6][7]* Materials Science: Substituted pyridines can be incorporated into polymers, dyes, and organic electronic materials. The specific electronic properties conferred by the bromo and amino substituents can be tuned for desired applications.

Safety and Handling

-

Health Hazards: Assumed to be harmful if swallowed, toxic in contact with skin, and harmful if inhaled. May cause skin and serious eye irritation. Prolonged or repeated exposure may cause organ damage. [8]* Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling in a poorly ventilated area or if dust/aerosols are generated.

-

Skin and Body: Wear a lab coat and appropriate protective clothing. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling. [10]* First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention. [8][10]

-

References

-

PubChem. 4-Bromoaniline. National Center for Biotechnology Information.

-

PubChem. 4-Bromo-2-((cyclohexyl(methyl)amino)methyl)aniline. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound. Merck KGaA.

-

Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights.

-

NIST. Benzenamine, 4-bromo- (Mass Spectrum). National Institute of Standards and Technology.

-

BLD Pharm. 1262293-75-3 | this compound.

-

Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights (alternate).

-

Novasyn Organics. CAS 1262293-75-3 | this compound.

-

PubChem. 4-bromo-N-cyclohexyl-N-methylaniline. National Center for Biotechnology Information.

-

University of Calgary. IR Spectroscopy Tutorial: Amines.

-

NIST. 4-Bromo-2-ethylaniline. National Institute of Standards and Technology.

-

Thermo Fisher Scientific. 4-Bromoaniline - Safety Data Sheet.

-

Thermo Fisher Scientific. 4-Bromo-2-nitroaniline - Safety Data Sheet.

-

BenchChem. A Comparative Guide to the Reactivity of N-cyclohexylpyridin-3-amine and N-cyclohexylpyridin-2-amine.

-

ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method.

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.

-

PubChem. 4-Bromocyclohexanamine hydrochloride. National Center for Biotechnology Information.

-

NCBI. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information.

-

NIST. Benzenamine, 4-bromo- (Infrared Spectrum). National Institute of Standards and Technology.

-

Heterocycles. Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction.

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

-

MDPI. (E)-4-(2-(7-Bromo-t[5][11][12]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline.

-

ChemScene. 1152560-85-4 | 4-Bromo-n1-cyclohexylbenzene-1,2-diamine.

-

PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine.

-

ResearchGate. [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κN,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κO,O′)nickel(II).

-

ChemicalBook. 4-Bromoaniline(106-40-1) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Benzenamine, 4-bromo- [webbook.nist.gov]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-((cyclohexyl(methyl)amino)methyl)aniline | C14H21BrN2 | CID 14549853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine (CAS: 1262293-75-3): A Key Intermediate in Kinase Inhibitor Synthesis

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic compounds, particularly those based on the pyridine scaffold, represent a cornerstone of drug discovery, offering a versatile framework for interacting with a multitude of biological targets. Within this context, 4-Bromo-N-cyclohexylpyridin-2-amine has emerged as a molecule of significant interest. Its unique structural features—a reactive bromine atom poised for cross-coupling reactions and a sterically influential cyclohexylamino group—position it as a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical application in the development of next-generation kinase inhibitors, with a particular focus on its role in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML).

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research.

| Property | Value |

| CAS Number | 1262293-75-3 |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. |

| Storage | Store at room temperature in a well-sealed container, protected from light and moisture. |

Structural Diagram:

Caption: Synthesis of this compound.

Materials:

-

2-Chloro-4-bromopyridine

-

Cyclohexylamine

-

Triethylamine

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-4-bromopyridine (1.0 equivalent), cyclohexylamine (1.6 equivalents), and triethylamine (1.2 equivalents).

-

Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a 1.0 M concentration of the limiting reagent.

-

Reaction Conditions: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis: A Gateway to Kinase Inhibitors

The synthetic utility of this compound lies in its bifunctional nature. The bromo-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl and heteroaryl moieties. The secondary amine provides a site for further functionalization. This dual reactivity makes it an ideal building block for creating libraries of complex molecules for drug discovery.

A particularly significant application is in the synthesis of diaminopyrimidine-based FMS-like tyrosine kinase 3 (FLT3) inhibitors. [1][2]FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. [3][4]

The Buchwald-Hartwig Amination: Forging a Key C-N Bond

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. [5]In the context of FLT3 inhibitor synthesis, this reaction is used to couple this compound with an aniline derivative, a critical step in building the core structure of the inhibitor.

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Diaminopyrimidine Precursor [1] Reaction Scheme:

Caption: Buchwald-Hartwig coupling to form a key FLT3 inhibitor intermediate.

Materials:

-

This compound

-

3-(Pyridin-3-yl)aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (R-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equivalent), 3-(pyridin-3-yl)aniline (1.3 equivalents), sodium tert-butoxide (5.0 equivalents), Pd₂(dba)₃ (7 mol %), and R-BINAP (15 mol %).

-

Solvent Addition: Add DMF to achieve a 0.20 M concentration of the limiting reagent.

-

Microwave Irradiation: Stir the reaction mixture in a microwave reactor at 140°C and 35 W for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.

-

Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using automated flash chromatography to yield the desired diaminopyrimidine product.

The Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. [6][7]This reaction is instrumental for introducing aryl or heteroaryl substituents at the 4-position of the pyridine ring of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the chosen solvent system.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Anticipated):

-

Avoid breathing dust/fume/gas/mist/vapors/spray. [9]* Wash skin thoroughly after handling. [9]* Wear protective gloves/protective clothing/eye protection/face protection. [9]* IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]* IF ON SKIN: Wash with plenty of soap and water. [10]* IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [10]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its utility as a key intermediate, particularly in the synthesis of potent and selective kinase inhibitors, underscores its importance for researchers in both academic and industrial settings. The synthetic accessibility of this compound, coupled with the versatility of its reactive handles, ensures its continued application in the development of novel therapeutics. As our understanding of the intricate signaling pathways that drive diseases like cancer continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.

References

-

Jarusiewicz, J. A., Jeon, J. Y., Connelly, M. C., Chen, Y., Yang, L., Baker, S. D., & Guy, R. K. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(5), 1985–2009. [Link]

- Levis, M., & Small, D. (2003). FLT3: ITDoes matter in leukemia. Leukemia, 17(9), 1738–1752.

- Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542.

-

Jarusiewicz, J. A., et al. (2017). Supporting Information for Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Publications. [Link]

-

Jarusiewicz, J. A., Jeon, J. Y., Connelly, M. C., Chen, Y., Yang, L., Baker, S. D., & Guy, R. K. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(5), 1985–2009. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Development of 1,4-Diaryl-1,2,3-triazolo-Based Ureas as Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 4-Bromo-N-cyclohexylpyridin-2-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-cyclohexylpyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its molecular structure, explore plausible synthetic routes with detailed mechanistic insights, and provide a thorough analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry of this versatile building block.

Introduction: A Scaffold of Pharmaceutical Importance

This compound (CAS No. 1262293-75-3) is a substituted aminopyridine that has emerged as a key intermediate in the synthesis of various biologically active molecules. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the 4-position and an N-cyclohexylamino group at the 2-position imparts a unique combination of reactivity and structural features, making it a valuable precursor for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The secondary amine linkage to the bulky cyclohexyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 2- and 4-positions. The key structural features are:

-

Pyridine Ring: An aromatic six-membered heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons contributes to the aromatic system, and its electronegativity influences the ring's reactivity.

-

2-Amino Group: A secondary amine with a cyclohexyl substituent. The nitrogen atom is sp² hybridized, and its lone pair can participate in resonance with the pyridine ring.

-

4-Bromo Substituent: A bromine atom attached to the pyridine ring at the para position relative to the ring nitrogen. The C-Br bond is a key site for synthetic modification.

-

Cyclohexyl Group: A non-planar, saturated six-membered ring. Its chair conformation is the most stable, and its presence adds steric bulk and lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1262293-75-3 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂ | [1] |

| Molecular Weight | 255.16 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol | General knowledge |

Synthesis of this compound

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly well-suited for the synthesis of N-aryl and N-heteroaryl amines and offers high functional group tolerance and broad substrate scope.

The proposed synthesis of this compound from 2,4-dibromopyridine and cyclohexylamine is depicted below:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Causality behind Experimental Choices:

-

Choice of Starting Materials: 2,4-Dibromopyridine is a readily available starting material. The bromine atom at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position due to the activating effect of the ring nitrogen.[3] Cyclohexylamine is the source of the N-cyclohexylamino group.

-

Palladium Catalyst: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is commonly used to initiate the catalytic cycle.

-

Ligand: A bulky, electron-rich phosphine ligand, such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[4]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active nucleophile in the catalytic cycle.

-

Solvent: An inert, anhydrous solvent, such as toluene, is typically used to ensure the stability of the catalyst and reagents.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromopyridine (1.0 eq.), cyclohexylamine (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and BINAP (0.04 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at each stage. The consumption of starting materials and the formation of the product can be monitored by TLC or LC-MS. The final product's identity and purity can be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, we can predict the key spectral features based on its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

-

Pyridine Protons: Three distinct signals are expected for the protons on the pyridine ring. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C3 will appear as a doublet, coupled to the proton at C5 (long-range coupling may also be observed). The proton at C6, adjacent to the nitrogen, will be the most deshielded and will likely appear as a doublet.

-

Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of broad multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the nitrogen (the methine proton) will be the most deshielded of the cyclohexyl protons.

-

Amine Proton (N-H): A broad singlet is expected for the N-H proton. Its chemical shift can be variable and concentration-dependent. This signal will disappear upon the addition of D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | 6.5 - 6.8 | d |

| H-5 (Pyridine) | 6.8 - 7.2 | dd |

| H-6 (Pyridine) | 7.8 - 8.2 | d |

| N-H | 4.5 - 5.5 | br s |

| CH (Cyclohexyl) | 3.5 - 4.0 | m |

| CH₂ (Cyclohexyl) | 1.0 - 2.0 | m |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon atoms attached to nitrogen (C2 and C6) will be the most deshielded. The carbon attached to bromine (C4) will also show a characteristic chemical shift.

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring will appear in the aliphatic region. The carbon attached to the nitrogen will be the most deshielded of the cyclohexyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretch.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration is expected in the lower frequency region of the fingerprint, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (255.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways for N-alkylaminopyridines include alpha-cleavage at the C-N bond of the cyclohexyl group and fragmentation of the pyridine ring.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom and the secondary amine.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents at the 4-position, enabling the synthesis of large libraries of compounds for SAR studies.

-

Nucleophilic Aromatic Substitution (SNAr): While the bromine at the 4-position is less reactive towards SNAr than a halogen at the 2- or 6-position, under forcing conditions, it can be displaced by strong nucleophiles.

-

N-Functionalization: The secondary amine can be further functionalized, for example, through acylation or alkylation, to introduce additional diversity into the molecular scaffold.

The primary application of this compound in contemporary research is as a key intermediate in the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors, and the 4-position provides a convenient point for derivatization to achieve potency and selectivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its molecular structure offers multiple points for synthetic modification, making it an ideal scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route based on established chemistry, and a thorough prediction of its spectroscopic characteristics. The information presented herein is intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine at BMRB. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

University of Helsinki. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]1_1_2022_p121-134.pdf)

Sources

Spectroscopic Profile of 4-Bromo-N-cyclohexylpyridin-2-amine: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Bromo-N-cyclohexylpyridin-2-amine (CAS 1262293-75-3), a key building block in contemporary medicinal chemistry. While experimental data for this specific molecule is not widely published, this document, intended for researchers, scientists, and drug development professionals, offers a comprehensive, predicted spectroscopic profile based on established principles and data from analogous structures. This guide covers predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it details the underlying scientific rationale for these predictions and provides standardized protocols for the experimental acquisition and validation of this data.

Introduction

This compound is a heterocyclic amine of significant interest in the synthesis of pharmacologically active molecules. Its structure, featuring a substituted pyridine ring linked to a cyclohexyl moiety, makes it a versatile scaffold for developing kinase inhibitors and other therapeutic agents. The bromine atom at the 4-position of the pyridine ring serves as a crucial handle for further molecular elaboration through various cross-coupling reactions, while the N-cyclohexyl group can influence solubility, metabolic stability, and binding interactions.

Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed roadmap for understanding and verifying the structure of this compound through a multi-technique spectroscopic approach.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic signature. The electron-withdrawing nature of the bromine atom and the nitrogen atom within the pyridine ring, combined with the electron-donating effect of the amino group, create a distinct electronic environment that influences the chemical shifts in NMR spectroscopy. The vibrational modes of the N-H, C-N, and aromatic C-H bonds give rise to characteristic absorption bands in the IR spectrum. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a unique isotopic pattern in the mass spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are presented below. It is important to note that the choice of solvent can influence chemical shifts; these predictions are based on a typical deuterated solvent like DMSO-d₆.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three protons on the pyridine ring, the N-H proton, and the protons of the cyclohexyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-6 | ~7.9 - 8.1 | Doublet (d) | Expected to be the most downfield pyridine proton due to the proximity to the ring nitrogen. |

| H-5 | ~6.8 - 7.0 | Doublet (d) | Influenced by the bromine at the para position. |

| H-3 | ~6.6 - 6.8 | Singlet (s) or Doublet (d) | Expected to be the most upfield pyridine proton. |

| N-H | ~5.0 - 6.0 | Broad Singlet (br s) | The chemical shift is concentration and solvent dependent. Exchange with D₂O would cause this signal to disappear. |

| Cyclohexyl-CH (N-CH) | ~3.5 - 3.8 | Multiplet (m) | Deshielded due to attachment to the nitrogen atom. |

| Cyclohexyl-CH₂ (axial & equatorial) | ~1.0 - 2.0 | Multiplet (m) | A complex series of overlapping signals. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~158 - 162 | Carbon attached to the amino group; expected to be significantly downfield. |

| C-6 | ~148 - 152 | Influenced by the adjacent ring nitrogen. |

| C-4 | ~105 - 110 | Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect. |

| C-5 | ~116 - 120 | Aromatic CH carbon. |

| C-3 | ~108 - 112 | Aromatic CH carbon. |

| Cyclohexyl C-1 (N-CH) | ~50 - 55 | Deshielded due to attachment to nitrogen. |

| Cyclohexyl C-2, C-6 | ~30 - 35 | |

| Cyclohexyl C-3, C-5 | ~25 - 30 | |

| Cyclohexyl C-4 | ~24 - 28 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

| Ion | m/z (predicted) | Relative Abundance | Notes |

| [M]⁺ | 254 | ~100% | Corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | 256 | ~98% | Corresponding to the ⁸¹Br isotope.[3] |

The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a monobrominated compound.[3]

Potential Fragmentation Pathways

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragment ions may arise from:

-

Loss of the cyclohexyl group.

-

Loss of the bromine atom.

-

Cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Medium, sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| C=C and C=N Stretch | 1620 - 1550 | Medium to Strong |

| N-H Bend | 1550 - 1500 | Medium |

| C-N Stretch | 1335 - 1250 | Medium to Strong |

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-quality 5 mm NMR tubes

-

Vortex mixer or sonicator

-

NMR Spectrometer (400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.[4]

-

Transfer the solution to an NMR tube.

-

Add a small amount of TMS as an internal standard (to 0 ppm).

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C spectrum, typically with proton decoupling.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and isotopic distribution.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Potassium Bromide (KBr), IR grade (if using pellet method).

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Conclusion

This technical guide provides a robust, predicted spectroscopic framework for the characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, derived from the analysis of analogous structures and fundamental principles, offer a reliable reference for researchers in the field of drug discovery and development. The detailed experimental protocols provide a standardized approach to validating these predictions and ensuring the structural integrity of this important synthetic intermediate.

References

-

PubChem. (n.d.). N-Cyclohexylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

1H NMR spectrum of 4-Bromo-N-cyclohexylpyridin-2-amine

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-N-cyclohexylpyridin-2-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into molecular architecture.[1][2] This guide offers a comprehensive analysis of the , a substituted pyridine derivative. Compounds featuring the 2-aminopyridine scaffold are prevalent in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] Therefore, a thorough understanding of their spectroscopic properties is essential for researchers in the field.

This document moves beyond a simple recitation of data. It is designed to function as a self-validating technical resource, explaining the causal relationships between the molecule's structure and its spectral output. We will dissect the predicted spectrum by grounding our analysis in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents, supported by authoritative data on related chemical systems.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule.[5][6] this compound (C₁₁H₁₅BrN₂) possesses a plane of symmetry that is lost due to the flexible cyclohexyl group, rendering many protons unique. For the purpose of this guide, we will analyze the key distinct proton environments.

The structure and proton labeling are shown below:

Caption: Structure of this compound with key protons labeled.

There are three distinct aromatic protons (H-3, H-5, H-6), one amine proton (NH), and eleven protons on the cyclohexyl ring. The cyclohexyl protons are divided into one methine proton (H-1') and ten methylene protons on the remaining five carbons.

Predicted 1H NMR Spectral Analysis

The spectrum can be divided into three principal regions: the downfield aromatic region, the mid-field amine and methine proton region, and the upfield aliphatic region.

Aromatic Region (δ 6.0 - 8.5 ppm)

The chemical shifts of protons on a pyridine ring are influenced by the ring current and the electronic effects of its substituents.[7] The nitrogen atom itself is electron-withdrawing, generally deshielding the ring protons relative to benzene.[8][9]

-

H-6: This proton is ortho to the ring nitrogen, which strongly deshields it. It is also ortho to the electron-donating amino group (-NHR), which provides a shielding effect. The net effect typically places this proton the most downfield of the three. It has one ortho neighbor (H-5), so it is expected to appear as a doublet . The ortho coupling constant (³J) in pyridines is typically in the range of 4.5-5.5 Hz.[8][10]

-

H-5: This proton is meta to the amino group and ortho to the bromine atom. Bromine exerts an electron-withdrawing inductive effect, causing deshielding. H-5 is coupled to two different protons: H-6 (ortho coupling, ³J ≈ 5 Hz) and H-3 (meta coupling, ⁴J). Meta coupling in pyridine systems is typically smaller, around 1.5-3.0 Hz.[11][12] Consequently, H-5 is predicted to be a doublet of doublets (dd) .

-

H-3: This proton is ortho to the strongly electron-donating amino group, which will cause significant shielding, shifting it upfield relative to other pyridine protons. It is meta to the bromine. It has one meta neighbor (H-5). Therefore, H-3 should appear as a doublet due to meta coupling.

Amine and Cyclohexyl Methine Region (δ 3.0 - 5.0 ppm)

-

NH Proton: The signal for the amine proton is often broad due to quadrupolar relaxation and exchange with trace amounts of water. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet.

-

H-1' (Cyclohexyl Methine): This proton is directly attached to a carbon that is bonded to a nitrogen atom. The electronegativity of nitrogen deshields this proton, shifting it significantly downfield from the other aliphatic signals.[2] It will appear as a complex multiplet due to coupling with the adjacent axial and equatorial protons on the cyclohexyl ring.

Aliphatic Region (δ 1.0 - 2.2 ppm)

-

Cyclohexyl Methylene Protons: The remaining 10 protons of the cyclohexyl group will resonate in the crowded upfield region of the spectrum.[2][13] At room temperature, the chair-to-chair interconversion of the cyclohexane ring is rapid on the NMR timescale, often leading to broad, overlapping multiplets that are difficult to resolve into individual axial and equatorial signals.[14] These protons will appear as a series of complex multiplets.

Summary of Predicted 1H NMR Data

The following table summarizes the predicted spectral data for this compound. Chemical shift values are estimations based on data from analogous structures.[10][12][15]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 - 8.2 | Doublet (d) | ³J₅,₆ ≈ 5.0 | 1H |

| H-5 | 6.8 - 7.2 | Doublet of Doublets (dd) | ³J₅,₆ ≈ 5.0, ⁴J₃,₅ ≈ 2.0 | 1H |

| H-3 | 6.2 - 6.6 | Doublet (d) | ⁴J₃,₅ ≈ 2.0 | 1H |

| NH | Variable (e.g., 4.5 - 5.5) | Broad Singlet (br s) | N/A | 1H |

| H-1' | 3.5 - 4.0 | Multiplet (m) | N/A | 1H |

| Cyclohexyl CH₂ | 1.0 - 2.2 | Multiplet (m) | N/A | 10H |

Standard Experimental Protocol for Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for structural validation, the following protocol should be followed.[2][16]

A. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

B. Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for narrow and symmetrical solvent peak linewidths.

-

Acquire a standard 1D proton spectrum using the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Process the acquired Free Induction Decay (FID) with a Fourier transform.

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each.

Unambiguous Assignment via 2D NMR Spectroscopy

While the 1D 1H NMR spectrum provides significant information, overlapping signals, particularly in the aliphatic region, can make definitive assignments challenging. Advanced 2D NMR experiments are crucial for unambiguous structural confirmation.[16]

Caption: Workflow for unambiguous structural confirmation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[16] It would show a cross-peak between H-5 and H-6, and another between H-5 and H-3, confirming their connectivity on the pyridine ring. It would also help trace the connectivities within the complex cyclohexyl spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is essential for assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[16] For example, observing a correlation from the NH proton to carbons C-2 and C-1' would confirm the N-cyclohexyl linkage.

Conclusion

The is characterized by distinct regions corresponding to its aromatic and aliphatic moieties. The pyridine ring protons exhibit predictable chemical shifts and coupling patterns governed by the electronic influence of the bromo, amino, and ring nitrogen substituents. The cyclohexyl group presents a complex set of upfield signals, with the methine proton significantly deshielded due to its proximity to the amine nitrogen. While a 1D spectrum provides a strong basis for identification, a complete and unambiguous assignment necessitates the use of 2D NMR techniques such as COSY, HSQC, and HMBC. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this compound and structurally related molecules.

References

-

PubChem. 4-bromo-N-cyclohexyl-N-methylaniline. National Center for Biotechnology Information. Available from: [Link].

-

Reich, H.J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link].

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. Available from: [Link].

-

Khalymbadzha, I. A., et al. (2013). Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism in a series of 2-azidopyrimidines. ResearchGate. Available from: [Link].

-

A&A Pharmachem. This compound | 1262293-75-3. Available from: [Link].

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). Available from: [Link].

-

Gunanathan, C., et al. (2017). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available from: [Link].

-

Mohamad, M., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link].

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Available from: [Link].

-

Szafran, Z., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link].

-

Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available from: [Link].

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available from: [Link].

-

Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Available from: [Link].

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Available from: [Link].

-

The Organic Chemistry Tutor. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Available from: [Link].

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link].

-

Abraham, R.J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available from: [Link].

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available from: [Link].

-

Oregon State University. Analyzing Coupling Constants. Available from: [Link].

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link].

-

Serianni, A., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.GOV. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 13. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural Significance of a Versatile Chemical Intermediate

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-N-cyclohexylpyridin-2-amine

This compound is a key heterocyclic amine that serves as a versatile building block in contemporary organic and medicinal chemistry.[1] Its structure, featuring a substituted pyridine core, is a prevalent scaffold in the development of therapeutic agents, particularly kinase inhibitors which are crucial in oncology research.[1] The precise structural characterization of this intermediate is paramount to ensure the integrity of multi-step syntheses and the desired biological activity of the final compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[2][3] Unlike ¹H NMR, ¹³C NMR spectra are typically simpler due to the low natural abundance (1.1%) of the ¹³C isotope, which virtually eliminates carbon-carbon coupling, and the common use of proton-decoupling techniques that render each unique carbon as a single line.[4][5] This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, blending theoretical predictions with practical experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Theoretical Analysis and Spectral Prediction

A thorough understanding of the molecular structure and the electronic effects of its substituents is the foundation for accurately predicting and interpreting a ¹³C NMR spectrum. The molecule possesses 9 chemically non-equivalent carbon atoms, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering